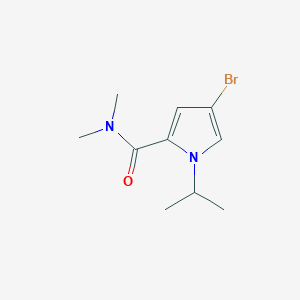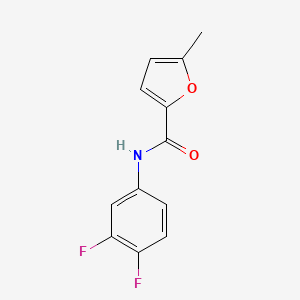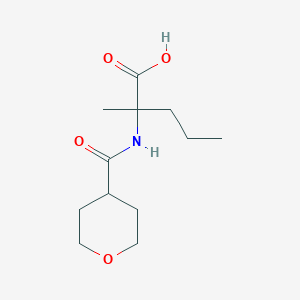![molecular formula C12H14ClNO4S B7557006 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPMAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Mécanisme D'action
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid works by inhibiting the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce fever and to have a protective effect on the gastric mucosa. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a relatively short half-life and is rapidly metabolized in the liver. It is excreted primarily in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its high purity and yield, making it a viable compound for scientific research. It has also been shown to have a relatively low toxicity in animal models. However, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a short half-life, which may limit its usefulness in certain experiments. It is also important to note that 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Orientations Futures
There are several potential future directions for research involving 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new therapies for pain and inflammation based on the mechanism of action of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may also be studied for its potential use in treating other inflammatory diseases. Additionally, further research may be conducted to investigate the effects of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid on other physiological systems, such as the cardiovascular system.
Méthodes De Synthèse
The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide and acetic acid. The resulting product is purified through recrystallization to obtain 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in its pure form. The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have potential applications in scientific research due to its analgesic and anti-inflammatory properties. It has been used in studies to investigate the mechanism of action of NSAIDs and to develop new therapies for pain and inflammation. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in treating inflammatory diseases such as arthritis and colitis.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCACWFLXYSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)